molecular formula C23H29N3O4 B2374560 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894005-62-0

1-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No.: B2374560
CAS No.: 894005-62-0
M. Wt: 411.502
InChI Key: ZLMSVRUDRBXMOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea” is a urea derivative featuring a complex substitution pattern. Its structure comprises a central urea moiety (-NHCONH-) linked to two distinct aromatic groups:

  • Substituent 1: A 2-(3,4-dimethoxyphenyl)ethyl group, which introduces two methoxy (-OCH₃) groups at the 3- and 4-positions of the phenyl ring, connected via an ethyl chain.
  • Substituent 2: A 1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl group, combining a pyrrolidinone ring (a five-membered lactam) with a 3,4-dimethylphenyl substituent.

The pyrrolidinone moiety contributes to conformational rigidity, which could enhance target selectivity .

Properties

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4/c1-15-5-7-19(11-16(15)2)26-14-18(13-22(26)27)25-23(28)24-10-9-17-6-8-20(29-3)21(12-17)30-4/h5-8,11-12,18H,9-10,13-14H2,1-4H3,(H2,24,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLMSVRUDRBXMOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCCC3=CC(=C(C=C3)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Disconnection Strategy

The retrosynthetic analysis reveals that the target molecule can be prepared through three main building blocks:

  • The urea linkage, which can be formed using various carbonylating agents
  • The 2-(3,4-dimethoxyphenyl)ethylamine component
  • The 1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-amine component

The synthesis of each component and their subsequent coupling forms the basis of the preparation methods discussed in this article.

Preparation of Key Intermediates

Synthesis of 2-(3,4-dimethoxyphenyl)ethylamine

The synthesis of 2-(3,4-dimethoxyphenyl)ethylamine represents a critical step in the preparation of the target compound. This amine can be synthesized through several routes, with the most common starting from 3,4-dimethoxybenzaldehyde.

Method A: Henry Reaction and Reduction

  • Henry Reaction: 3,4-dimethoxybenzaldehyde is reacted with nitromethane in the presence of ammonium acetate or another suitable base to form the corresponding β-nitrostyrene derivative.
  • Reduction: The nitrostyrene is reduced using lithium aluminum hydride (LiAlH₄) or borane-THF complex to yield 2-(3,4-dimethoxyphenyl)ethylamine.

Method B: Reductive Amination

An alternative approach involves the reductive amination of 3,4-dimethoxyphenylacetaldehyde with ammonia or ammonium acetate using sodium cyanoborohydride or sodium triacetoxyborohydride as the reducing agent.

Table 1: Reaction Conditions for the Synthesis of 2-(3,4-dimethoxyphenyl)ethylamine

Method Reagents Solvent Temperature (°C) Time (h) Yield (%)
Henry Reaction Nitromethane, NH₄OAc Acetic acid 100-110 3-4 75-85
Reduction of Nitrostyrene LiAlH₄ THF 0-25 4-6 65-75
Reductive Amination NH₄OAc, NaBH₃CN MeOH 25 12-24 60-70

The resulting 2-(3,4-dimethoxyphenyl)ethylamine can be purified through acid-base extraction followed by distillation or recrystallization as the hydrochloride salt.

Synthesis of 1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-amine

The synthesis of 1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-amine represents the more challenging aspect of the preparation, involving several synthetic steps.

Method A: Aziridine Opening/Cyclization Approach

Based on similar syntheses reported for oxopyrrolidinyl compounds, this approach utilizes an aziridine intermediate:

  • Preparation of an appropriate aziridine derivative
  • Ring opening with a suitable nucleophile
  • Cyclization to form the pyrrolidinone ring
  • N-arylation with 3,4-dimethylphenyl halide

Method B: From Glutamic Acid Derivatives

This approach utilizes protected glutamic acid as a starting material:

  • Protection of the amino group of glutamic acid
  • Selective reduction of one carboxylic acid group
  • Cyclization to form the pyrrolidinone
  • N-arylation with 3,4-dimethylphenyl halide
  • Deprotection and functionalization of the amino group at C-3

Method C: Pyrazole Conversion

Drawing from the synthesis of similar heterocyclic compounds:

  • Formation of a pyrazole intermediate from appropriate diketones
  • Conversion to the pyrrolidinone structure
  • Introduction of the 3,4-dimethylphenyl group through N-arylation

The N-arylation step in all methods typically employs copper-catalyzed or palladium-catalyzed coupling conditions. For example, the reaction of the pyrrolidinone intermediate with 3,4-dimethyliodobenzene in the presence of copper(I) iodide, a base such as potassium carbonate, and an appropriate ligand in DMF at elevated temperatures (100-130°C).

Table 2: Reaction Conditions for N-arylation Step

Catalyst System Base Solvent Temperature (°C) Time (h) Yield (%)
CuI/DMEDA K₂CO₃ DMF 110-130 12-24 65-80
Pd₂(dba)₃/BINAP NaOtBu Toluene 100-110 8-12 70-85
Cu₂O/Proline K₃PO₄ DMSO 90-100 16-24 60-75

The preparation of the pyrrolidinone core often involves an intramolecular cyclization step, which can be achieved through various methods. One approach utilizes a protected amino acid derivative with selective activation of one carboxylic acid group, followed by intramolecular amide formation and subsequent deprotection.

Urea Formation Methods

Method 1: Isocyanate Formation and Coupling

This method involves converting one of the amine components, typically 2-(3,4-dimethoxyphenyl)ethylamine, to an isocyanate intermediate which then reacts with the second amine component.

Step 1: Isocyanate Formation

2-(3,4-dimethoxyphenyl)ethylamine is reacted with bis(trichloromethyl)carbonate (BTC, triphosgene) in the presence of a base such as triethylamine in dichloromethane at low temperature (0-5°C). This generates the corresponding isocyanate intermediate.

Step 2: Coupling with Pyrrolidinyl Amine

The freshly prepared isocyanate solution is added to a solution of 1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-amine in dichloromethane at room temperature. The reaction proceeds over 2-4 hours to yield the target urea compound.

This method typically provides good yields (75-85%) for the coupling step, though the overall yield considering all synthetic steps would be lower. The main advantage of this approach is the high reactivity of isocyanates toward amines, leading to efficient urea formation.

Method 2: Direct Coupling with Carbonylating Agents

This method involves the direct reaction of both amine components with a carbonylating agent to form the urea linkage in a single step.

Procedure:

  • 2-(3,4-dimethoxyphenyl)ethylamine and 1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-amine are dissolved in an appropriate solvent (e.g., dichloromethane or THF).
  • A carbonylating agent such as carbonyldiimidazole (CDI), phosgene, or triphosgene is added slowly at controlled temperature (0-25°C).
  • The reaction mixture is stirred for 4-8 hours until completion.

This method avoids the separate preparation and handling of isocyanate intermediates, which can be advantageous from safety and practical perspectives.

Method 3: Catalytic Approaches

Recent developments in urea synthesis have explored catalytic methods that offer milder conditions and potentially higher selectivities.

One such approach utilizes carbon dioxide as the carbonyl source in the presence of suitable catalysts:

  • A mixture of both amine components is treated with carbon dioxide (1-5 atm) in the presence of a dehydrating agent (e.g., molecular sieves) and a catalyst such as cesium carbonate or specific organocatalysts.
  • The reaction is conducted in a polar aprotic solvent like DMF at moderate temperatures (60-80°C) for 12-24 hours.

This method represents a more environmentally friendly approach by utilizing CO₂ as a C1 source.

Table 3: Comparative Analysis of Urea Formation Methods

Method Reagents Advantages Disadvantages Expected Yield (%)
Isocyanate Formation BTC, TEA, DCM High reactivity, established method Hazardous reagents, multiple steps 75-85
Direct Coupling CDI or phosgene, DCM One-pot procedure, simpler handling May require excess reagents 70-80
Catalytic CO₂ CO₂, Cs₂CO₃, DMF Green approach, mild conditions Longer reaction times, specialized equipment 65-75

Optimization Strategies

Several strategies can be employed to optimize the synthesis of this compound:

Temperature Control

The formation of urea linkages is often exothermic, particularly when involving isocyanates. Maintaining proper temperature control (typically 0-5°C during isocyanate formation and gradually warming to room temperature for coupling) can minimize side reactions and increase yield.

Solvent Selection

The choice of solvent significantly impacts reaction efficiency. For urea formation, anhydrous aprotic solvents such as dichloromethane, THF, or acetonitrile are preferred to prevent unwanted reactions with the carbonylating agents or isocyanate intermediates.

Catalyst Systems for N-arylation

The N-arylation step to introduce the 3,4-dimethylphenyl group onto the pyrrolidinone nitrogen can be optimized through judicious selection of catalyst systems. Copper-catalyzed systems (e.g., CuI with N,N'-dimethylethylenediamine as ligand) often provide a good balance of reactivity and selectivity. Alternatively, palladium-catalyzed systems (e.g., Pd₂(dba)₃ with BINAP) may offer higher yields under milder conditions.

Protecting Group Strategies

For the synthesis of the oxopyrrolidinyl component, appropriate protecting group strategies can increase overall efficiency. Orthogonal protecting groups that can be selectively removed under different conditions allow for greater synthetic flexibility.

Purification and Characterization

Purification Techniques

The purification of this compound typically involves a combination of methods:

Column Chromatography: Silica gel chromatography using gradient elution with ethyl acetate/hexane or dichloromethane/methanol mixtures is effective for removing impurities. Based on similar compounds, a typical eluent system might start with 20% ethyl acetate in hexane and gradually increase to 60% ethyl acetate.

Recrystallization: The target compound can be recrystallized from appropriate solvent systems such as ethyl acetate/hexane, ethanol/water, or acetone to obtain high-purity material.

Preparative HPLC: For analytical-grade purity, preparative HPLC using a C18 column with acetonitrile/water gradient elution can be employed.

Characterization Data

The characterization of the target compound typically involves multiple analytical techniques:

1H NMR Spectroscopy: Key signals expected for the target compound would include:

  • Aromatic protons of the 3,4-dimethoxyphenyl and 3,4-dimethylphenyl groups (δ 6.5-7.2 ppm)
  • Methoxy protons (δ 3.8-3.9 ppm)
  • Methyl protons of the 3,4-dimethylphenyl group (δ 2.2-2.3 ppm)
  • Ethylene protons of the 2-(3,4-dimethoxyphenyl)ethyl moiety (δ 2.7-3.5 ppm)
  • Pyrrolidinone ring protons (δ 2.0-4.0 ppm)
  • Urea NH protons (δ 6.0-8.0 ppm)

13C NMR Spectroscopy: Expected signals would include:

  • Carbonyl carbon of urea (δ 155-160 ppm)
  • Carbonyl carbon of pyrrolidinone (δ 170-175 ppm)
  • Aromatic carbons (δ 110-150 ppm)
  • Methoxy carbons (δ 55-56 ppm)
  • Methyl carbons (δ 18-20 ppm)
  • Aliphatic carbons of the ethylene bridge and pyrrolidinone ring (δ 25-50 ppm)

Mass Spectrometry: ESI-MS would show a molecular ion peak at m/z 398 [M+H]+ corresponding to the molecular formula C₂₃H₂₉N₃O₄.

IR Spectroscopy: Characteristic absorption bands would include:

  • N-H stretching (3300-3400 cm⁻¹)
  • C=O stretching of urea (1630-1650 cm⁻¹)
  • C=O stretching of pyrrolidinone (1680-1700 cm⁻¹)
  • C-O stretching of methoxy groups (1020-1260 cm⁻¹)

HPLC Analysis: A typical HPLC method for purity determination might employ a C18 column with gradient elution using acetonitrile/water with 0.1% formic acid, monitored at 254 nm.

Table 4: Spectroscopic Data for this compound

Technique Expected Data
1H NMR δ 6.5-7.2 (m, aromatic H), 6.0-6.5 (br s, NH), 3.8-3.9 (s, OCH₃), 3.2-4.0 (m, CH-NH and CH₂-N), 2.7-3.1 (m, PhCH₂), 2.2-2.3 (s, ArCH₃), 2.0-2.5 (m, CH₂)
13C NMR δ 170-175 (C=O pyrrolidinone), 155-160 (C=O urea), 145-150 (ArC-OCH₃), 110-140 (aromatic C), 55-56 (OCH₃), 40-50 (CH₂N and CHN), 30-40 (PhCH₂), 18-20 (ArCH₃)
ESI-MS m/z 398 [M+H]+
IR 3300-3400 (N-H), 1680-1700 (C=O pyrrolidinone), 1630-1650 (C=O urea), 1020-1260 (C-O) cm⁻¹

Comparative Analysis of Preparation Methods

Each of the preparation methods outlined above has distinct advantages and limitations. Here, we provide a comparative analysis to guide selection of the most appropriate synthetic approach.

Table 5: Comparative Analysis of Complete Synthetic Routes

Synthetic Route Key Features Advantages Disadvantages Overall Efficiency
Route 1: Isocyanate Formation Conversion of 2-(3,4-dimethoxyphenyl)ethylamine to isocyanate Well-established, high yielding for urea formation Hazardous reagents, multiple steps Good (overall yield 30-45%)
Route 2: Direct Coupling One-pot urea formation from both amines Simplified procedure, fewer steps May require excess reagents or longer reaction times Good (overall yield 35-50%)
Route 3: Catalytic Approach CO₂ as carbonyl source Environmentally friendly, mild conditions Specialized equipment, longer reaction times Moderate (overall yield 25-40%)

The selection of the optimal synthetic route depends on several factors, including available resources, scale of synthesis, safety considerations, and equipment availability. For laboratory-scale synthesis, Route 2 (Direct Coupling) offers a good balance of efficiency and practicality. For larger-scale production, Route 1 (Isocyanate Formation) might be preferred due to its established nature and reliability, despite the hazardous reagents involved.

Chemical Reactions Analysis

1-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the aromatic rings can be replaced by other substituents.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It may be used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industry: It can be used in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Urea Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound: 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea C₂₃H₂₉N₃O₄* ~419.5 - 3,4-Dimethoxyphenyl (electron-rich)
- 3,4-Dimethylphenyl (lipophilic)
High lipophilicity due to methyl groups; potential for moderate metabolic stability.
BF13928: 3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-[2-(methylsulfanyl)phenyl]urea C₂₀H₂₃N₃O₄S 401.48 - 3,4-Dimethoxyphenyl
- Methylsulfanylphenyl (-SMe)
Increased lipophilicity and potential thioether-mediated metabolic oxidation.
BF13936: 3-cyclopropyl-1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea C₁₉H₂₄N₂O₃S 360.47 - Cyclopropyl (strain)
- Thiophenylethyl (aromatic sulfur heterocycle)
Enhanced conformational strain and π-π stacking potential from thiophene.
1-(4-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea C₂₀H₂₃N₃O₄ 377.42 - 4-Ethoxyphenyl (-OC₂H₅)
- 4-Methoxyphenyl (-OCH₃)
Reduced steric bulk compared to dimethyl/methoxyphenyl groups; improved solubility.

Key Comparative Insights

Electronic and Steric Effects

  • Methoxy vs. Methyl Groups: The target compound’s 3,4-dimethoxyphenyl group is more electron-rich than the 3,4-dimethylphenyl group, which may enhance hydrogen-bonding interactions with biological targets.
  • Thiophene vs. Phenyl : BF13936’s thiophenylethyl group introduces sulfur-mediated interactions (e.g., van der Waals, dipole-dipole) absent in the target compound, possibly altering binding affinity in sulfur-rich environments .

Metabolic and Solubility Considerations

  • The methylsulfanyl group in BF13928 may undergo oxidative metabolism to sulfoxides or sulfones, whereas the target compound’s methyl groups are more metabolically stable .
  • The ethoxy group in the compound improves aqueous solubility compared to the target’s methoxy and dimethyl substituents, which could reduce bioavailability in polar solvents .

Conformational Rigidity

  • In contrast, the target compound’s pyrrolidinone ring provides moderate rigidity without excessive strain .

Research Implications

While the provided evidence lacks explicit pharmacological data, structural comparisons highlight critical design considerations:

Lipophilicity-Balance : The target compound’s dimethyl groups may necessitate formulation adjustments to mitigate poor solubility.

Metabolic Pathways : Methyl and methoxy groups likely favor slower hepatic clearance compared to sulfur-containing analogues.

Target Selectivity : The absence of heterocycles (e.g., thiophene in BF13936) may limit off-target interactions but reduce affinity for sulfur-dependent enzymes.

Further studies should prioritize in vitro assays to validate these hypotheses and optimize substituent combinations.

Biological Activity

1-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its antimalarial properties, cytotoxicity, and structure-activity relationships (SAR) based on recent research findings.

Chemical Structure

The compound's structure can be described as follows:

  • Core Structure : Urea derivative with two distinct aromatic substituents.
  • Substituents :
    • A 3,4-dimethoxyphenyl group.
    • A 3,4-dimethylphenyl group attached to a pyrrolidine ring.

Antimalarial Activity

Recent studies have demonstrated that urea derivatives exhibit significant antimalarial activity. The specific compound has been evaluated against the Plasmodium falciparum strain (specifically the chloroquine-resistant 3D7 strain).

  • In Vitro Efficacy :
    • The compound showed IC50 values ranging from 0.09 to 7.2 µM , indicating potent antimalarial properties.
    • Notably, certain derivatives within this family demonstrated sub-micromolar potency, with some compounds achieving IC50 values as low as 0.47 µM .

Cytotoxicity

The cytotoxic effects of the compound were assessed using HepG2 cell lines to determine selectivity and safety profiles.

  • Cytotoxicity Results :
    • The selectivity index (SI), calculated as the ratio between antimalarial activity and mammalian cytotoxicity, indicated that many derivatives were highly selective for malaria parasites over human cells.
    • For instance, compounds with a para-fluoro substitution displayed a SI of 30 , suggesting they are effective against malaria while having minimal toxicity to mammalian cells .

Structure-Activity Relationships (SAR)

The SAR analysis revealed that modifications at specific positions on the urea and phenyl rings significantly influenced biological activity.

CompoundSubstituentIC50 (µM)Selectivity Index
223-Dimethoxy0.47High
29Para-fluoro0.4030
30Para-methylHigherLower
  • Key Findings :
    • Compounds with 3-substituted ureas generally exhibited better activity compared to their 4-substituted counterparts .
    • The presence of specific functional groups such as fluoro or methyl at para positions enhanced selectivity and potency .

Case Studies

  • Case Study on Compound 22 : This compound was highlighted for its outstanding antimalarial activity with an IC50 of 0.47 µM . Its mechanism was attributed to favorable interactions with the ATP binding site of Plasmodium CDPK1, forming hydrogen bonds that enhance binding affinity .
  • Comparative Study : In a comparative analysis involving multiple urea derivatives, those modified with anilino groups showed superior performance against the target malaria strain compared to other structural variants .

Q & A

Q. What are the recommended synthetic routes for this compound, and what critical parameters influence yield?

Methodological Answer: The synthesis involves multi-step organic reactions:

Pyrrolidinone Core Formation : The 5-oxopyrrolidin-3-yl moiety is synthesized via cyclization of γ-aminobutyric acid derivatives under acidic conditions (e.g., HCl/EtOH, reflux) .

Substituent Introduction : The 3,4-dimethylphenyl group is introduced via Buchwald-Hartwig amination or nucleophilic substitution, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (XPhos) in anhydrous toluene .

Urea Linkage : Carbodiimide-mediated coupling (e.g., EDC/HOBt) between the pyrrolidinone amine and 2-(3,4-dimethoxyphenyl)ethyl isocyanate in dichloromethane at 0–5°C prevents side reactions .
Critical Parameters :

  • Temperature control during urea formation (exothermic reaction).
  • Solvent purity (anhydrous DMF or THF) to avoid hydrolysis.
  • Purification via silica gel chromatography (ethyl acetate/hexane gradient) yields >95% purity .

Q. Which analytical techniques are most effective for structural confirmation and purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; pyrrolidinone carbonyl at δ 170–175 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ calculated for C₂₈H₃₄N₂O₄: 478.2565) .
  • HPLC-PDA : Detects impurities (<2%) using a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .

Q. What preliminary biological screening approaches are recommended for this compound?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against kinases (e.g., PKC, PKA) using ADP-Glo™ kits. Use 10-dose IC50 curves (0.1–100 μM) in triplicate .
  • Cellular Uptake Studies : Fluorescent tagging (e.g., BODIPY) with confocal microscopy to assess membrane permeability in HEK293 cells .
  • Cytotoxicity Screening : MTT assays in cancer cell lines (e.g., MCF-7, HepG2) over 72 hours, comparing to cisplatin controls .

Advanced Research Questions

Q. How can contradictory bioactivity data across kinase assays be resolved?

Methodological Answer: Discrepancies (e.g., IC50 = 120 nM vs. 850 nM) often arise from:

  • ATP Concentration Variability : Optimize using each kinase’s K_m (e.g., 10 μM ATP for PKA vs. 100 μM for PKC) .
  • Cellular vs. Biochemical Assays : Validate hits in both purified enzyme and cell-based phosphorylation assays (e.g., Western blot for p-ERK) .
  • Solubility Adjustments : Pre-incubate compound with 0.01% Tween-20 to prevent aggregation .

Q. What computational strategies predict structure-activity relationships (SAR) for urea derivatives?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with urea carbonyl to Lys268 in PKCι) .
  • QSAR Modeling : Train models with descriptors like LogP, polar surface area, and electrostatic potential to predict IC50 values for analogs .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å indicates stable complexes) .

Q. How can synthetic byproducts from the urea coupling step be minimized?

Methodological Answer:

  • Isocyanate Purity : Distill 2-(3,4-dimethoxyphenyl)ethyl isocyanate under vacuum (bp 110–115°C) to remove hydrolyzed amines .
  • Stoichiometry Control : Use a 10% excess of isocyanate to ensure complete amine consumption.
  • Reaction Monitoring : TLC (silica, EtOAc/hexane 1:1) tracks urea formation; Rf = 0.3–0.4 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.